(S)-1-Boc-2-(hydroxymethyl)piperazine chemical properties
(S)-1-Boc-2-(hydroxymethyl)piperazine chemical properties
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Boc-2-(hydroxymethyl)piperazine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a stereocenter, a protected amine, a reactive secondary amine, and a primary alcohol, make it a versatile scaffold for the synthesis of complex bioactive molecules. The piperazine motif is a privileged structure in drug design, known to enhance pharmacokinetic and pharmacodynamic properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (S)-1-Boc-2-(hydroxymethyl)piperazine.
Core Chemical and Physical Properties
(S)-1-Boc-2-(hydroxymethyl)piperazine is typically a white to off-white solid.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [3] |
| Molecular Weight | 216.28 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 324 °C | [4] |
| Density | 1.085 g/cm³ | [4] |
| Melting Point | 43-47 °C (for N-Boc-piperazine) | [5][6] |
| Solubility | Soluble in DMSO | [7] |
| Storage | Store at -20°C under an inert atmosphere | [3] |
Synthesis and Experimental Protocol
The synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine is most commonly achieved through the debenzylation of a protected precursor. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine[1]
Materials:
-
(S)-4-benzyl-1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
-
Methanol (MeOH)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
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A solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL) is prepared in a suitable reaction vessel.
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To this solution, 10% Pd/C (150 mg) is added.
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The reaction mixture is stirred at room temperature for 3 hours under a hydrogen atmosphere.
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Upon completion of the reaction, the solid catalyst is removed by filtration.
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The filtrate is concentrated under reduced pressure to yield (S)-1-Boc-2-(hydroxymethyl)piperazine as a white solid (850 mg, 3.93 mmol, 91.82% yield).[1]
Characterization:
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ESI-MS (EI+, m/z): 217.3 [M+H]⁺[1]
The following diagram illustrates the workflow for the synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine.
Caption: A flowchart illustrating the synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine.
Spectral Data
| Spectral Data Type | Key Features (for N-Boc-piperazine) |
| ¹H NMR | Data available for similar compounds, but not specifically for the title compound. |
| ¹³C NMR | Data available for similar compounds, but not specifically for the title compound. |
| IR | Data available for similar compounds, but not specifically for the title compound. |
Reactivity and Applications in Drug Discovery
The chemical reactivity of (S)-1-Boc-2-(hydroxymethyl)piperazine is dictated by its three functional groups: the Boc-protected amine, the secondary amine, and the primary alcohol. The Boc group is stable under a variety of conditions but can be readily removed with acid, providing an orthogonal protection strategy.[8] The unprotected secondary amine is nucleophilic and can participate in a wide range of coupling reactions, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo etherification and esterification reactions.[8]
This versatile reactivity makes (S)-1-Boc-2-(hydroxymethyl)piperazine a valuable building block in the synthesis of complex, biologically active molecules, including HIV protease inhibitors.[2][9] The chiral piperazine moiety is a key structural feature in many drug candidates due to its ability to improve solubility, metabolic stability, and target binding.[10]
The following diagram illustrates the key reactive sites and potential transformations of (S)-1-Boc-2-(hydroxymethyl)piperazine.
Caption: A diagram showing the reactive sites and potential chemical transformations of the title compound.
Conclusion
(S)-1-Boc-2-(hydroxymethyl)piperazine is a key chiral intermediate with broad applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined stereochemistry and orthogonal protecting groups allow for precise chemical modifications, making it an invaluable tool for medicinal chemists. The synthetic protocols for its preparation are well-established, and its reactivity is understood, paving the way for its continued use in the development of novel therapeutics.
References
- 1. (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. (S)-1-Boc-2-Hydroxymethyl-piperazine 97% | CAS: 1030377-21-9 | AChemBlock [achemblock.com]
- 5. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate | CAS 205434-75-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate | CAS 205434-75-9 | Sun-shinechem [sun-shinechem.com]
- 8. (S)-1-Boc-2-(Hydroxymethyl)piperazine | 1030377-21-9 | Benchchem [benchchem.com]
- 9. osti.gov [osti.gov]
- 10. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
